molecular formula C24H21N3O4S B3551165 N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide

Cat. No.: B3551165
M. Wt: 447.5 g/mol
InChI Key: KAXSZNSJHDZAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide involves the condensation of aminophenylsulfonamide with 5-methyl-3-isoxazole . The reaction typically occurs under specific conditions, such as the presence of a catalyst and controlled temperature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. As a sulfonamide compound, it likely inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide is similar to other sulfonamide compounds, such as sulfamethoxazole and sulfisomezole . its unique structure, which includes a 5-methyl-3-isoxazolyl group, distinguishes it from these compounds. This structural difference may contribute to its specific chemical properties and biological activities.

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-17-16-22(26-31-17)27-32(29,30)21-14-12-20(13-15-21)25-24(28)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16,23H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXSZNSJHDZAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.